N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylpropanamide
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Overview
Description
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylpropanamide is a chemical compound that has garnered interest in scientific research due to its unique structural features and potential applications. This compound contains several functional groups, including a hydroxyl group, a tetrahydropyran ring, and a phenylpropanamide moiety, which contribute to its diverse chemical reactivity and biological interactions.
Preparation Methods
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The starting material, a suitable diol, undergoes cyclization to form the tetrahydropyran ring.
Introduction of the Hydroxyl Group: The tetrahydropyran ring is then functionalized to introduce the hydroxyl group at the desired position.
Coupling with Phenylpropanamide: The intermediate is coupled with a phenylpropanamide derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with carboxylic acids in the presence of acid catalysts.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylpropanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The hydroxyl group and amide moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylpropanamide can be compared with similar compounds such as:
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-phenylisoxazole-3-carboxamide: This compound contains an isoxazole ring instead of a phenylpropanamide moiety, which may alter its biological activity and chemical reactivity.
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-phenoxypropanamide: The presence of a phenoxy group instead of a phenyl group can influence the compound’s solubility and interaction with biological targets.
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzofuran-2-carboxamide: The benzofuran ring introduces additional aromaticity and potential for π-π interactions, which can affect the compound’s properties.
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c19-16(15-9-12-21-13-10-15)8-11-18-17(20)7-6-14-4-2-1-3-5-14/h1-5,15-16,19H,6-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIANFFWAMPAXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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